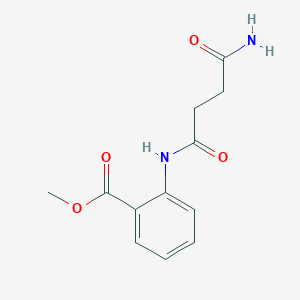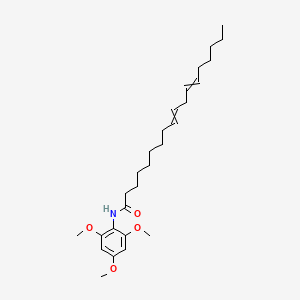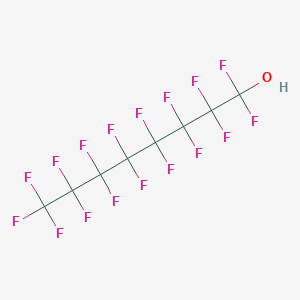
2-Chloro-3-(3-chlorophenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(3-chlorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of two chlorine atoms and a phenyl group attached to a prop-2-enoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(3-chlorophenyl)prop-2-enoic acid typically involves the chlorination of 3-phenylprop-2-enoic acid. One common method includes the reaction of 3-phenylprop-2-enoic acid with thionyl chloride in the presence of a solvent such as dimethylformamide (DMF). The reaction proceeds under controlled temperature conditions to ensure the selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
化学反应分析
Types of Reactions: 2-Chloro-3-(3-chlorophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of amides or thiol derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
科学研究应用
2-Chloro-3-(3-chlorophenyl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-3-(3-chlorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
相似化合物的比较
- 3-Chloro-3-(trimethylsilyl)prop-2-enoic acid
- 3-(2-chlorophenyl)prop-2-enoic acid
- 3-(3-chloro-2-fluorophenyl)prop-2-enoic acid
Comparison: 2-Chloro-3-(3-chlorophenyl)prop-2-enoic acid is unique due to the presence of two chlorine atoms and its specific structural configuration. This uniqueness can influence its reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
122274-70-8 |
|---|---|
分子式 |
C9H6Cl2O2 |
分子量 |
217.05 g/mol |
IUPAC 名称 |
2-chloro-3-(3-chlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-5H,(H,12,13) |
InChI 键 |
UQEPTSFPWBGEIA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C=C(C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


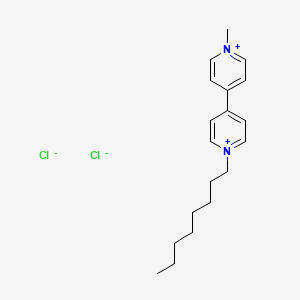



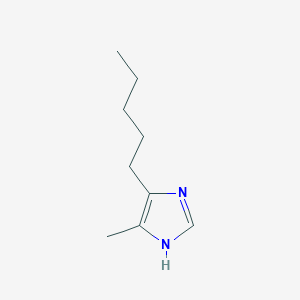
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)
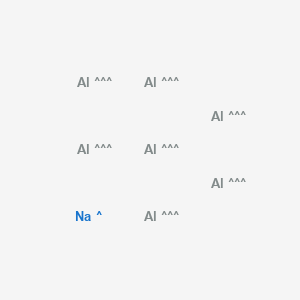
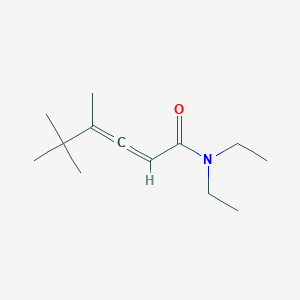

![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)

